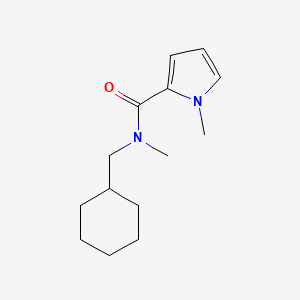
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone, also known as DTBM-T, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both morpholine and thiophene rings in its structure. This compound has gained significant attention due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use in the development of new drugs.
Mécanisme D'action
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone acts as a competitive inhibitor of certain enzymes, including protein kinases and histone deacetylases. It binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone has been shown to have various biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, making it a useful tool for studying their functions. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also some limitations to its use. It may have off-target effects on other enzymes, leading to potential complications in experiments. Additionally, its potency may make it difficult to use at low concentrations, which may be necessary for certain experiments.
Orientations Futures
There are several potential future directions for research on (2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. It may also be useful for studying the functions of certain enzymes in cells, and for identifying new targets for drug development. Additionally, further research is needed to fully understand its biochemical and physiological effects, and to determine the optimal conditions for its use in lab experiments.
Méthodes De Synthèse
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone can be synthesized through a multistep process involving the reaction of various reagents. One commonly used method involves the reaction of 2,2-dimethyl-4-morpholinone with 2-bromo-thiophene in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 2,2-dimethyl-4-((2-thienyl)thio)morpholine, which can be further reacted with benzaldehyde to yield (2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone.
Applications De Recherche Scientifique
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to act as a potent inhibitor of certain enzymes, including protein kinases and histone deacetylases. These enzymes play important roles in various cellular processes, and their dysregulation has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
(2,2-dimethylmorpholin-4-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)8-12(5-6-14-11)10(13)9-4-3-7-15-9/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMOQMLOODAAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylmorpholin-4-yl)-thiophen-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)







![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)